Favolon B

Description

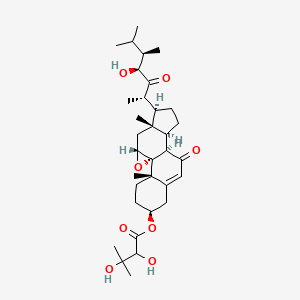

Favolon B is a novel triterpenoid isolated from the fermentation broth of Mycena sp. strain 96180, a basidiomycete fungus collected in Chile . Structurally, it belongs to the ergostane-type steroids and features a pentacyclic skeleton with a double bond in the B-ring, a 22-keto group, and a 23-hydroxy substituent . Key spectroscopic data include:

- Molecular formula: C₃₃H₅₁O₈ (HRFABMS: m/z 575.3589 [M+H]⁺) .

- Antifungal activity: Effective against Botrytis cinerea, Mucor miehei, Paecilomyces variotii, and Penicillium notatum (inhibition zones observed in agar diffusion assays) .

- Cytotoxicity: Moderate activity against HL-60 leukemia cells (IC₅₀ = 10 µg/mL) but lower toxicity in Colon 320 cells (IC₅₀ = 25 µg/mL) .

This compound is biosynthesized via the isopimarate pathway, a metabolic route distinct from the coumaric acid pathway used by other Mycena species, which typically produce strobilurins or oudemansins .

Properties

Molecular Formula |

C33H50O8 |

|---|---|

Molecular Weight |

574.7 g/mol |

IUPAC Name |

[(1R,2S,5S,10R,11S,14R,15R,17R)-14-[(2S,4S,5R)-4-hydroxy-5,6-dimethyl-3-oxoheptan-2-yl]-2,15-dimethyl-9-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-7-en-5-yl] 2,3-dihydroxy-3-methylbutanoate |

InChI |

InChI=1S/C33H50O8/c1-16(2)17(3)26(35)27(36)18(4)21-9-10-22-25-23(34)14-19-13-20(40-29(38)28(37)30(5,6)39)11-12-32(19,8)33(25)24(41-33)15-31(21,22)7/h14,16-18,20-22,24-26,28,35,37,39H,9-13,15H2,1-8H3/t17-,18+,20+,21-,22+,24-,25+,26+,28?,31-,32+,33-/m1/s1 |

InChI Key |

FPOCDZWCJIBSDQ-NBUVBTJNSA-N |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@@H]3[C@]4([C@@H]2C(=O)C=C5[C@@]4(CC[C@@H](C5)OC(=O)C(C(C)(C)O)O)C)O3)C)C(=O)[C@H]([C@H](C)C(C)C)O |

Canonical SMILES |

CC(C)C(C)C(C(=O)C(C)C1CCC2C1(CC3C4(C2C(=O)C=C5C4(CCC(C5)OC(=O)C(C(C)(C)O)O)C)O3)C)O |

Synonyms |

favolon B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Favolon (Compound 2)

Favolon C

- Source : Favolaschia calocera .

- Structural Features : Similar to Favolon but with additional epoxidation or hydroxylation.

Aspersteroids B and C

- Source : Aspergillus ustus .

- Structural Features : 18,22-cyclosterols with ergostane skeletons.

- Bioactivity: No cytotoxicity against human cancer cells (MCF-7, HeLa) but weak immunosuppressive effects on lymphocytes .

Clavilactones

- Source : Clitocybe claviceps .

- Structural Features : Ergosterol derivatives with lactone rings.

- Bioactivity : Clavilactone B exhibits antifungal, antibacterial, and herbicidal activities, broader than this compound’s narrow antifungal range .

Comparative Data Table

| Compound | Source | Key Structural Features | Antifungal Targets | Cytotoxicity (IC₅₀) | Unique Properties |

|---|---|---|---|---|---|

| This compound | Mycena sp. 96180 | B-ring double bond, 22-keto, 23S-hydroxy | Botrytis, Mucor, Paecilomyces | 10 µg/mL (HL-60) | Inhibits RNA/protein synthesis |

| Favolon | Favolaschia calocera | B-ring epoxide, ergosterone backbone | Mucor, Paecilomyces | Not reported | Broad-spectrum antifungal |

| Aspersteroid B | Aspergillus ustus | 18,22-cyclosterol | None | No activity | Immunosuppressive effects |

| Clavilactone B | Clitocybe claviceps | Lactone ring, hydroxylated ergostane | Fungi, bacteria | Not reported | Herbicidal activity |

Mechanistic and Ecological Insights

- Structural-Activity Relationship : The B-ring double bond in this compound reduces steric hindrance, enhancing interaction with fungal membranes but limiting target range compared to Favolon’s epoxide .

- Ecological Role : this compound’s production via the isopimarate pathway may confer a competitive advantage to Mycena sp. 96180 in niche environments by targeting specific fungal competitors .

- Cytotoxicity Mechanism: Inhibition of RNA and protein synthesis in HL-60 cells at 5–10 µg/mL suggests interference with nucleic acid metabolism, a trait absent in non-cytotoxic analogues like Favolon .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity and purity of Favolon B in synthetic or extracted samples?

To validate this compound's structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy. For purity assessment, use high-performance liquid chromatography (HPLC) with UV/Vis or mass detection, ensuring retention time consistency with reference standards. New compounds require full spectral data deposition in supplementary materials, while known compounds must cite prior characterization protocols .

Q. How should researchers design dose-response experiments to evaluate this compound's bioactivity in preliminary in vitro assays?

Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture sigmoidal dose-response curves. Include positive controls (e.g., established inhibitors) and vehicle controls to normalize results. Calculate sample size using power analysis (α=0.05, power=0.8) based on pilot data or prior studies to minimize Type II errors. Replicate experiments in triplicate across independent biological repeats to account for variability .

Q. What criteria should guide the selection of cell lines or model organisms for initial toxicity profiling of this compound?

Prioritize models with genetic relevance to this compound's hypothesized targets (e.g., cancer cell lines with overexpressed receptors). Include immortalized human cell lines (e.g., HEK293, HepG2) for general toxicity and primary cells for tissue-specific effects. For in vivo studies, use established models (e.g., zebrafish embryos for developmental toxicity) with ethical approval protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action (MoA) for this compound across independent studies?

Conduct a systematic review to identify confounding variables (e.g., assay conditions, solvent differences). Validate findings using orthogonal methods:

- Biochemical assays : Measure direct binding affinity (e.g., surface plasmon resonance).

- Genetic knockdown : Use CRISPR/Cas9 to silence putative targets and assess phenotypic rescue.

- Omics integration : Combine transcriptomics and proteomics to map pathway-level effects. Apply meta-analysis to quantify heterogeneity and adjust for publication bias .

Q. What statistical frameworks are optimal for controlling false discovery rates (FDR) in high-throughput screens of this compound derivatives?

For large-scale datasets (e.g., 10,000+ compounds), apply the Benjamini-Hochberg procedure to limit FDR to ≤5%. Prioritize hits with fold-change >2 and p-values below adjusted thresholds. Validate top candidates in secondary assays with stricter Bonferroni correction (α/n, where n=number of hypotheses) .

Q. How can multi-omics approaches elucidate this compound's polypharmacology in complex biological systems?

Integrate transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR/GC-MS) data using network analysis tools (e.g., Cytoscape). Identify hub nodes in protein-protein interaction networks enriched for this compound-induced changes. Cross-reference with databases like KEGG to map perturbed pathways. Use machine learning (e.g., random forests) to rank target contributions to observed phenotypes .

Methodological Best Practices

Q. What strategies ensure reproducibility in this compound's pharmacokinetic (PK) studies across laboratories?

Standardize protocols for:

- Sample preparation : Use identical solvents (e.g., DMSO batches) and storage conditions (−80°C, inert atmosphere).

- Analytical validation : Calibrate LC-MS systems with certified reference standards.

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., ChEMBL, PRIDE) .

Q. How should researchers address batch-to-batch variability in this compound synthesis during structure-activity relationship (SAR) studies?

Implement quality control (QC) checkpoints:

- Purity thresholds : Reject batches with HPLC purity <95%.

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH).

- SAR normalization : Use internal standardization (e.g., spiking with a stable isotope-labeled analog) to correct for potency fluctuations .

Ethical and Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound's therapeutic potential?

Follow ARRIVE 2.0 guidelines for animal research: justify sample sizes, report exclusion criteria, and detail anesthesia/euthanasia methods. For human cell lines, verify ethical sourcing (e.g., HIPAA-compliant suppliers) and include institutional review board (IRB) approval numbers in publications .

Q. How can researchers balance open science principles with intellectual property concerns when publishing this compound data?

Use embargoed repositories (e.g., Zenodo) for pre-publication data sharing under non-disclosure agreements. Redact proprietary synthesis steps in supplementary materials while disclosing sufficient detail for reproducibility (e.g., reaction solvents, temperatures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.